molecular formula C4H3F2N3O2 B2596536 3-(difluoromethyl)-4-nitro-1H-pyrazole CAS No. 1789048-54-9

3-(difluoromethyl)-4-nitro-1H-pyrazole

Cat. No. B2596536
CAS RN: 1789048-54-9
M. Wt: 163.084
InChI Key: JPRDJSYMLUZDRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the synthesis of “3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” involves the treatment of the ethyl ester of difluoroacetoacetic acid with triethyl orthoformate in the presence of acetic anhydride, and then with methyl hydrazine . This forms mainly the required pyrazole ring .


Molecular Structure Analysis

The molecular structure of “3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” has been confirmed by 1H NMR, 13C NMR, HRMS, and X-ray diffraction .


Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, a radical–radical cross-coupling strategy for direct difluoromethylation of the C(sp3)–H bond has been reported .

Scientific Research Applications

a. Antifungal Activity: Recent studies have demonstrated that this compound exhibits promising antifungal properties . Its mode of action likely involves interactions with key amino acid residues in fungal enzymes, disrupting their function and inhibiting fungal growth.

b. Hydrogen-Bond Donor Properties: Compounds containing a CF2H group (such as our pyrazole) have been found to be excellent hydrogen-bond donors compared to their methylated counterparts . This property can be leveraged in drug design to enhance binding affinity and specificity.

Process Chemistry and Synthetic Methodology

Advances in difluoromethylation processes have streamlined access to pharmaceutical-relevant molecules. Notably, metal-based methods can transfer CF2H to C(sp2) sites both stoichiometrically and catalytically. Additionally, Minisci-type radical chemistry enables difluoromethylation of C(sp2)–H bonds, particularly in heteroaromatics .

Computational Chemistry and Molecular Docking

Molecular docking studies have revealed that our compound interacts directly with specific amino acid residues in target proteins, suggesting potential binding sites and guiding drug design efforts .

Safety and Hazards

The compound is harmful if swallowed . It can cause skin irritation and serious eye irritation . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

5-(difluoromethyl)-4-nitro-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F2N3O2/c5-4(6)3-2(9(10)11)1-7-8-3/h1,4H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRDJSYMLUZDRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1[N+](=O)[O-])C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.